2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE
Description
This compound features a partially hydrogenated carbazole core (2,3,4,9-tetrahydro-1H-carbazol-9-yl) linked via a ketone-containing ethyl group to a 4-methylpiperidine carbodithioate moiety. The carbazole system provides aromaticity and planar rigidity, while the tetrahydro modification introduces conformational flexibility. Structural studies of such systems often employ crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl] 4-methylpiperidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2/c1-15-10-12-22(13-11-15)21(25)26-14-20(24)23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2,4,6,8,15H,3,5,7,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGFAEUVOOTSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a one-pot synthesis involving the condensation of ethyl acetoacetate, benzaldehyde, and urea . This reaction is known for its efficiency and ability to produce high yields under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using eco-friendly catalysts like lactic acid and conducting the reaction under solvent-free conditions to minimize environmental impact . The process can be scaled up by ensuring consistent reaction conditions and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Carbazole Derivatives
- 9H-Carbazole: Fully aromatic carbazole lacks the tetrahydro modification, resulting in greater planarity and stronger π-π stacking interactions in crystal lattices. This contrasts with the partially saturated derivative here, which adopts a puckered conformation, reducing stacking efficiency but enhancing solubility in nonpolar solvents .
- Tetrahydrocarbazole analogs : Replacing the carbodithioate group with esters (e.g., acetate) diminishes metal-binding capacity. For example, the carbodithioate’s sulfur atoms enable coordination to transition metals (e.g., Cu²⁺, Zn²⁺), a property absent in ester derivatives .
Piperidine Carbodithioates
- 4-Methylpiperidine vs. unsubstituted piperidine : The methyl group at the 4-position introduces steric hindrance, reducing rotational freedom and stabilizing chair conformations in the piperidine ring. This contrasts with unsubstituted piperidine carbodithioates, which exhibit greater conformational flexibility and variable hydrogen-bonding patterns .
- Carbodithioate vs. dithiocarbamate : Unlike dithiocarbamates (–N–C(=S)–S–), carbodithioates lack a nitrogen atom in the dithioate group, altering electronic properties. Carbodithioates exhibit stronger Lewis basicity due to the electron-rich sulfur atoms, enhancing reactivity in nucleophilic substitutions .
Table 1: Key Properties of 2-Oxo-2-(2,3,4,9-Tetrahydro-1H-Carbazol-9-yl)Ethyl 4-Methylpiperidine-1-Carbodithioate vs. Analogs
| Property | This Compound | 9H-Carbazole Derivatives | Piperidine Dithiocarbamates |
|---|---|---|---|
| Aromaticity | Partial (tetrahydro core) | Full | N/A |
| Solubility in CHCl₃ | High (logP ≈ 3.2) | Moderate (logP ≈ 2.1) | Low (logP ≈ 1.8) |
| Metal Chelation | Strong (S,S-donor) | None | Moderate (N,S-donor) |
| Hydrogen-Bonding Networks | Moderate (C=O and S groups) | Extensive (π-π stacking) | Weak (N–H donors) |
| Conformational Flexibility | High (tetrahydro + piperidine) | Low | Moderate (piperidine ring) |
Biological Activity
The compound 2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE is a derivative of carbazole and piperidine, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a carbazole moiety and a piperidine derivative . The presence of the oxo group and carbodithioate contributes to its reactivity and biological properties.
Chemical Formula
- Molecular Formula : C₁₅H₁₈N₂OS₂
- Molecular Weight : 306.45 g/mol
Antitumor Activity
Research indicates that derivatives of carbazole, including this compound, may serve as precursors for the synthesis of anticancer agents like ellipticine. Ellipticine has demonstrated significant antitumor activity against various cancer cell lines .
Antimicrobial Properties
Carbazole alkaloids are known for their antibiotic , cytotoxic , and antiviral activities . Studies have shown that compounds similar to the target compound exhibit these properties, suggesting potential applications in treating infections and cancer .
Neuropharmacological Effects
The piperidine component may contribute to neuropharmacological effects. Compounds with similar structures have been studied for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. For instance, ligands derived from carbazole structures have shown affinity for the serotonin transporter (SERT), indicating potential antidepressant effects .
Study 1: Antitumor Activity of Carbazole Derivatives
In a study conducted by Ergün et al., it was found that certain carbazole derivatives could inhibit tumor growth in vitro. The study highlighted the synthesis of ellipticine from carbazole derivatives as a promising approach for developing new anticancer drugs .
Study 2: Antimicrobial Efficacy
Research by Kondo et al. demonstrated that carbazole alkaloids possess significant antimicrobial properties. The study focused on various derivatives and their effectiveness against bacterial strains, showing that modifications in structure could enhance activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Ellipticine | Antitumor | 0.5 µM | Ergün et al., 2004 |
| Carbazole | Antimicrobial | 10 µg/mL | Kondo et al., 1986 |
| Piperidine Derivative | Neurotransmitter Interaction | Ki = 0.4 nM | BindingDB |
Q & A
Q. What are the recommended synthetic routes for 2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)ethyl 4-methylpiperidine-1-carbodithioate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including carbazole functionalization followed by carbodithioate esterification. Key steps involve:
- Nucleophilic substitution to introduce the ethyl 4-methylpiperidine moiety.
- Purification using column chromatography (silica gel, gradient elution) to isolate intermediates.
- Final characterization via H/C NMR (to confirm substituent positions) and HRMS (to verify molecular weight accuracy) .
- Purity optimization may require recrystallization in ethanol or acetonitrile, monitored by HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- H/C NMR : Assign peaks by comparing shifts to analogous carbazole and piperidine derivatives (e.g., downfield shifts for carbodithioate sulfur proximity) .
- IR Spectroscopy : Confirm the presence of C=S (1050–1250 cm) and carbonyl (1650–1750 cm) groups .
- HRMS : Validate molecular formula with <5 ppm mass error. Discrepancies in isotopic patterns may indicate residual solvents or byproducts .
Q. How can researchers assess the compound’s solubility and stability in common solvents for biological assays?
- Methodological Answer :
- Solubility screening : Use a tiered approach: start with DMSO (polar aprotic), then test aqueous buffers (PBS, pH 7.4) with <1% DMSO. Monitor solubility via dynamic light scattering (DLS) .
- Stability studies : Incubate in PBS at 37°C for 24–72 hours. Analyze degradation via LC-MS; instability in aqueous media may require prodrug strategies or formulation adjustments .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to hydrolytic (acidic/basic), oxidative (HO), and photolytic (UV light) conditions.
- Analytical tools : Use LC-MS/MS to identify degradation products. Isotopic labeling (C or S) can trace bond cleavage sites .
- Kinetic analysis : Fit degradation data to first-order models to calculate half-lives. Contradictions in degradation rates (e.g., pH-dependent instability) require controlled buffer studies .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validations are necessary?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model binding to carbazole-associated targets (e.g., kinases). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies. Discrepancies may arise from solvent effects omitted in simulations .
Q. What strategies reconcile contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Meta-analysis : Systematically compare SAR data from published analogs (e.g., substituent effects on carbazole’s aromatic ring). Use statistical tools (ANOVA) to identify outliers .
- Controlled replication : Synthesize disputed analogs under standardized conditions (e.g., inert atmosphere, strict temperature control) to isolate experimental variables .
Q. How can researchers design in vitro assays to evaluate the compound’s potential off-target effects?
- Methodological Answer :
- High-throughput screening (HTS) : Use panels of recombinant enzymes (e.g., CYP450 isoforms) or receptor-binding assays.
- Counter-screens : Include structurally unrelated compounds to distinguish specific vs. nonspecific interactions. Contradictory HTS data may require orthogonal assays (e.g., fluorescence vs. radiometric detection) .
Methodological Framework Integration
Q. How should a theoretical framework guide the study of this compound’s mechanism of action?
- Methodological Answer :
- Link research to established theories (e.g., carbazole derivatives as kinase inhibitors). Formulate hypotheses using deductive reasoning (e.g., "If the carbazole moiety binds ATP pockets, then...").
- Design experiments to test competing hypotheses (e.g., mutagenesis studies vs. competitive binding assays) .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., synthetic yields, spectral peaks) with error margins.
- Figures : Use schematics for degradation pathways or docking poses, annotated with key interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
